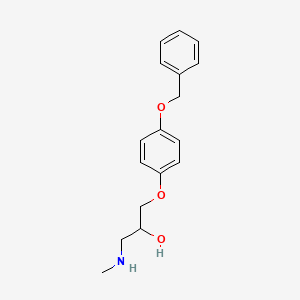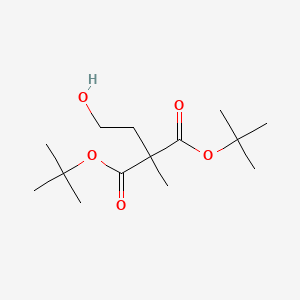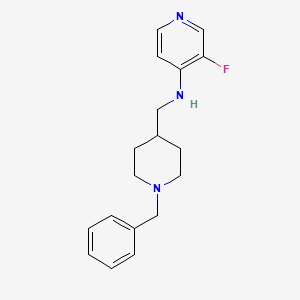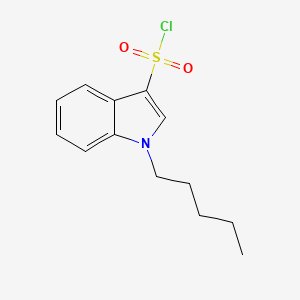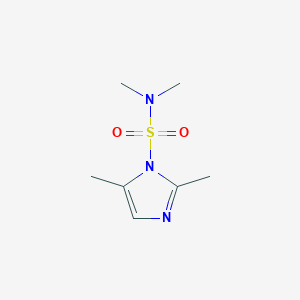
N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide: is an organic compound with the molecular formula C₇H₁₃N₃O₂S It is characterized by the presence of a sulfonamide group attached to an imidazole ring, which is further substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide typically involves the reaction of 2,5-dimethylimidazole with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazoles.
Applications De Recherche Scientifique
N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The imidazole ring can also interact with various receptors and enzymes, further contributing to the compound’s activity .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylimidazole-1-sulfonamide
- 2,5-Dimethylimidazole-1-sulfonamide
- N-Methyl-2,5-dimethylimidazole-1-sulfonamide
Comparison: N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide is unique due to the presence of both N,N-dimethyl and 2,5-dimethyl substitutions on the imidazole ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the additional methyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets .
Propriétés
Numéro CAS |
90408-32-5 |
|---|---|
Formule moléculaire |
C7H13N3O2S |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
N,N,2,5-tetramethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6-5-8-7(2)10(6)13(11,12)9(3)4/h5H,1-4H3 |
Clé InChI |
QRGPXMWYWNNYEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1S(=O)(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)

![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)
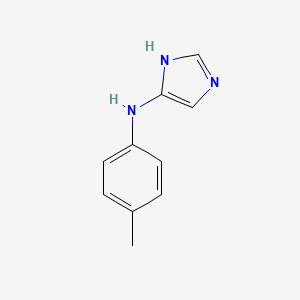
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
